4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate
Description
4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl group at the 4-position and esterified with a 4-chloronaphthalen-1-yl moiety. Its molecular formula is C₁₇H₁₆ClNO₂, with a calculated molecular weight of 301.77 g/mol. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in pharmaceutical intermediates or bioactive molecule synthesis .
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl) 4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-8-10-19(11-9-12)17(20)21-16-7-6-15(18)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFQEUUSMHRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-chloronaphthalene-1-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Structural Analog 1: 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidine Carboxylic Acid Hydrochloride
Key Features :
Comparison :
- Lipophilicity : The target compound’s chloronaphthyl group is bulkier and more lipophilic than the phenyl substituents in this analog, which may influence solubility and bioavailability.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| Target Compound | C₁₇H₁₆ClNO₂ | 4-Chloronaphthalen-1-yl, 4-methyl | Potential pharmaceutical |
| 4-(Phenylamino)-1-(Phenylmethyl) | C₁₉H₂₂N₂O₂·HCl | Phenylamino, phenylmethyl | Pharmaceutical intermediate |
Structural Analog 2: (3R,4R)-tert-Butyl 3-(Imidazo-Pyrrolo-Pyrazin-1-yl)-4-Methylpiperidine-1-carboxylate
Key Features :
Comparison :
Structural Analog 3: 4-(3-Benzoylbicyclo[1.1.1]pentan-1-yl)-4-Methylpiperidine-1-carboxylate
Key Features :
Comparison :
- Steric Effects : The bicyclopentane group introduces rigidity, contrasting with the planar chloronaphthyl group in the target compound.
- Spectroscopic Signatures : The target’s ester carbonyl would likely resonate near 165–170 ppm in ¹³C NMR, similar to the analog’s benzoyl carbonyl .
Critical Analysis of Available Data
- Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or physicochemical properties are absent. Comparisons rely on structural extrapolation from analogs.
- Substituent Impact : The chloronaphthyl group’s electron-withdrawing nature may enhance metabolic stability compared to phenyl or bicyclopentane analogs.
- Future Directions : Targeted studies on solubility, crystallography (using SHELX-like software ), and receptor binding are needed to validate hypotheses.
Biological Activity
Overview
4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloronaphthalene moiety linked to a piperidine ring, which may contribute to its unique biological properties.
The compound's IUPAC name is (4-chloronaphthalen-1-yl) 4-methylpiperidine-1-carboxylate, and it has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN O2 |
| Molecular Weight | 303.78 g/mol |
| InChI | InChI=1S/C17H18ClNO2/c1-12-8-10-19(11-9-12)17(20)21-16-7-6-15(18)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloronaphthalene-1-carboxylic acid with 4-methylpiperidine using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in organic solvents like dichloromethane under reflux conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : The compound could interact with receptors to modulate signaling pathways, potentially affecting cell proliferation and survival .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic activity against various cancer cell lines. In particular, research indicates that compounds similar to this compound exhibit selective toxicity towards cancer cells with specific genetic mutations while sparing normal cells .
Case Study:
A study focusing on TASIN analogs, which are structurally related to this compound, demonstrated significant cytotoxic effects against colon cancer cell lines harboring oncogenic mutations. The study reported that these compounds inhibited tumor growth in xenograft models without causing overt toxicity in normal tissues .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloronaphthalen-1-yl piperidine-1-carboxylate | Lacks methyl substitution | Moderate cytotoxicity |
| 4-Methylpiperidine derivative | No chloronaphthalene moiety | Low anticancer activity |
| TASIN Analog | Similar piperidine structure | High selectivity for cancer cells |
This table illustrates that the specific combination of structural features in this compound contributes to its enhanced biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
